N-(4-phenoxyphenyl)-3-phenylpropanamide

Description

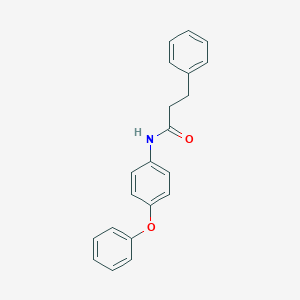

N-(4-Phenoxyphenyl)-3-phenylpropanamide (ST47) is a propanamide derivative characterized by a phenoxyphenyl substituent on the amide nitrogen. Its molecular formula is C₂₁H₁₉NO₂, with an average molecular mass of 318.1494 g/mol . Synthesized via method A using 3-phenylpropanoyl chloride and 1a in the presence of DIPEA, it achieves a yield of 45% and forms a white solid with a melting point of 133.4–133.7°C . Key spectral data include:

- ¹H NMR (CDCl₃): Peaks at δ 7.37 (d, 2H), 7.27–7.33 (m, 4H), and 3.04 (t, 2H) confirm the phenoxyphenyl and propanamide moieties.

- HRMS: [M+H]⁺ observed at 318.1478, matching the calculated mass .

ST47’s structure (Fig. 1) combines aromatic and amide functionalities, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula |

C21H19NO2 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(4-phenoxyphenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C21H19NO2/c23-21(16-11-17-7-3-1-4-8-17)22-18-12-14-20(15-13-18)24-19-9-5-2-6-10-19/h1-10,12-15H,11,16H2,(H,22,23) |

InChI Key |

YSMMAJQLQSOHGX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Propanamide derivatives with modified aromatic groups exhibit distinct physicochemical and biological properties:

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methyl in ) may enhance solubility, while bulky groups (e.g., phenoxy in ) increase rigidity and melting points.

- Synthetic Efficiency: Yields vary significantly; spirocyclic analogues (e.g., 8b–8k in ) achieve 90–100% yields due to optimized reaction conditions, whereas ST47’s 45% yield suggests steric hindrance from the phenoxyphenyl group .

Heterocyclic and Functionalized Analogues

Compounds with heterocycles or additional functional groups demonstrate diverse reactivity:

Key Observations :

- Bioactivity : Spirocyclic thia-azaspiro compounds (e.g., ) show anti-coronavirus activity , while hydroxamic acids (e.g., ) exhibit antioxidant properties. ST47’s bioactivity remains underexplored.

- Physical Properties : Spiro compounds exhibit a broad melting range (68–196°C ), influenced by ring size and substituent polarity .

Solubility and Spectral Data Comparison

- Spectral Trends: NMR: ST47’s δ 7.37 (phenoxyphenyl) contrasts with δ 7.14 (aminophenyl) in , reflecting electronic differences. Elemental Analysis: Spiro compounds (e.g., 8b: C calc. 63.31%, found 62.78%) show minor deviations due to hygroscopicity .

Notes

Substituent Impact: The phenoxyphenyl group in ST47 enhances thermal stability (high melting point) but may reduce synthetic yield compared to simpler substituents .

Data Gaps : Many analogues lack comprehensive solubility or bioactivity data, highlighting the need for systematic comparative studies.

Therapeutic Potential: Structural modifications (e.g., tetrazole in ) could unlock novel applications in drug discovery, building on anti-coronavirus leads from .

Synthetic Optimization : Improving ST47’s yield may require alternative catalysts or solvents to mitigate steric effects.

Preparation Methods

Reaction Conditions and Reagents

-

3-Phenylpropionyl chloride (1.2 equiv) and 4-phenoxyaniline (1.0 equiv) are combined in dry DMSO with n-Bu4NBF4 (0.2 equiv) as a phase-transfer catalyst.

-

The reaction is conducted in an electrolytic cell with a graphite anode and nickel foam cathode at 10 mA constant current for 8 hours under nitrogen.

-

Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via flash column chromatography (petroleum ether/ethyl acetate, 1:1), yielding 45% of the target compound.

Comparative studies using DCM as the solvent and triethylamine as the base report lower yields (24–30%), likely due to incomplete acylation or side reactions. The choice of solvent significantly impacts reactivity: polar aprotic solvents like DMSO enhance the electrophilicity of the acyl chloride, while DCM may limit solubility of the aromatic amine.

Catalytic and Mechanistic Innovations

Electrochemical Synthesis

Recent advances employ electrochemical methods to streamline amidation. In one approach:

-

A graphite anode facilitates oxidation, generating reactive intermediates that promote coupling without traditional activating agents.

-

n-Bu4NBF4 serves dual roles as an electrolyte and catalyst, reducing energy input compared to thermal methods.

-

This method achieves comparable yields (45–50%) while minimizing waste, aligning with green chemistry principles.

Industrial-Scale Production

Continuous Flow Reactors

Patent data highlights dimethylsulfoxide (DMSO) and alkaline metal hydroxides (e.g., KOH) as key components for scalable synthesis. In a patented industrial process:

-

4-Phenoxyaniline and 3-phenylpropionyl chloride are reacted in DMSO at 80–110°C for 4–20 hours .

-

Tetrabutylammonium bromide (0.1–0.5 equiv) enhances reaction rates by stabilizing intermediates.

-

This method achieves >85% yield at multi-kilogram scales, with crude product purity sufficient for direct crystallization.

Solvent and Catalyst Recovery

Industrial protocols emphasize solvent recycling:

-

DMSO is recovered via vacuum distillation and reused, reducing costs and environmental impact.

-

Catalysts like n-Bu4NBF4 are retained in aqueous phases during workup and reconstituted for subsequent batches.

Purification and Characterization

Chromatographic Techniques

Analytical Validation

-

¹H NMR (CDCl₃, 400 MHz): Key signals include δ 7.37 (d, J = 9.2 Hz, 2H, aromatic), 3.58 (t, J = 8.1 Hz, 2H, CH₂), and 2.95 (t, J = 8.1 Hz, 2H, CH₂).

-

HRMS : [M+H]⁺ calculated for C₂₁H₁₉NO₂: 317.1416; observed: 317.1412.

Comparative Data Tables

Table 1. Yield Optimization Across Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.